AGI-24512

MAT2A Enzymatic Assay IC50

MAT2A inhibitors show divergent mechanisms and potencies, making tool compound selection critical for reproducible oncology research. AGI-24512 solves this with validated allosteric MAT2A inhibition. • Biochemical potency: IC50 = 8 nM; 52.5x more potent than PF-9366 • Cell activity: Anti-proliferative IC50 = 100 nM in HCT116 MTAP-/- cells • Structural data: 1.10 Å co-crystal structure (PDB 7KCF) for modeling • Ready-to-use tool compound for SAM pathway interrogation

Molecular Formula C24H24N4O2
Molecular Weight 400.5 g/mol
Cat. No. B10800677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGI-24512
Molecular FormulaC24H24N4O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O
InChIInChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3
InChIKeyVFEXODVWKUOZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGI-24512: A Reference MAT2A Inhibitor for MTAP-Deleted Cancer Research and SAM-Dependent Pathway Analysis


AGI-24512 is a potent methionine adenosyltransferase 2α (MAT2A) inhibitor that targets the rate-limiting enzyme in S-adenosylmethionine (SAM) biosynthesis . It acts as an allosteric inhibitor, binding at the MAT2A dimer interface to non-competitively block enzymatic activity [1]. AGI-24512 is specifically utilized in oncology research targeting MTAP-deleted cancers, where it reduces cellular SAM levels and induces synthetic lethality [2]. The compound demonstrates high biochemical potency and has an experimentally resolved crystal structure with human MAT2A, establishing it as a well-characterized tool compound for investigating SAM-dependent pathways .

Target Engagement Allosteric MAT2A inhibition at dimer interface Non-competitive SAM biosynthesis blockade
Research Model MTAP-deleted cancer synthetic lethality studies SAM-dependent pathway analysis context
Structural Tool High-resolution co-crystal template (PDB 7KCF) Structure-based design and modeling support

Why AGI-24512 Cannot Be Replaced by a Generic MAT2A Inhibitor in Controlled Experiments


MAT2A inhibitors exhibit a wide spectrum of biochemical and cellular potencies, allosteric mechanisms, and pharmacokinetic profiles that preclude interchangeable use [1]. Even among high-potency inhibitors, subtle variations in binding mode can lead to divergent effects on SAM reduction, cell cycle arrest, and DNA damage induction [2]. Moreover, some MAT2A inhibitors possess additional properties such as blood-brain barrier penetration or oral bioavailability that are not present in AGI-24512, making direct substitution invalid without revalidating experimental endpoints . The specific characteristics of AGI-24512—including its exact potency, allosteric binding site, and limited oral absorption—define a unique experimental profile that must be matched to the research question .

AGI-24512 Profile Allosteric MAT2A inhibitor with poor oral absorption and short half-life
Potential Substitute Oral or brain-penetrant MAT2A inhibitors (e.g., AG-270, AGI-41998)
Pharmacokinetic and brain penetration differences may shift in vivo exposure and CNS target engagement, altering model-response endpoints and preventing direct substitution.
AGI-24512 Profile Defined allosteric binding mode at dimer interface (PDB 7KCF)
Potential Substitute MAT2A inhibitors with distinct binding sites (e.g., PF-9366, SCR-7952)
Binding mode divergence may affect SAM reduction kinetics and downstream pathway-response endpoints, requiring revalidation of target engagement selectivity and cellular phenotype.
AGI-24512 Profile Biochemical-to-cellular potency shift characterized in MTAP-null cells
Potential Substitute Generic high-potency MAT2A inhibitors without matched cellular profiling
Biochemical potency does not directly translate to cellular SAM inhibition; unmatched cellular potency may compromise synthetic lethality endpoints and DNA damage marker reproducibility.

Quantitative Differentiation of AGI-24512 from Clinical and Tool MAT2A Inhibitors


AGI-24512 vs. AG-270 and SCR-7952: Biochemical Potency Comparison

AGI-24512 demonstrates a biochemical IC50 of 8 nM against MAT2A, which is 1.75-fold more potent than AG-270 (IC50 = 14 nM) and 2.34-fold more potent than SCR-7952 (IC50 = 18.7 nM) [1]. In cellular SAM production assays in HCT116 MTAP-/- cells, SCR-7952 exhibits a stronger effect (IC50 = 2 nM) compared to AG-270 (IC50 = 6 nM), while AGI-24512 achieves an IC50 of 100 nM in the same cell line for SAM reduction [2]. This data highlights that biochemical potency does not directly translate to cellular SAM inhibition, and each inhibitor exhibits a unique potency shift between biochemical and cellular contexts.

Biochemical Potency vs. AG-270 & SCR-7952
Cross-study comparable
IC50 8 nM (AGI-24512)
1.75× more potent than AG-270; 2.34× more potent than SCR-7952
May support lower working concentrations in enzymatic screening cascades; biochemical potency context does not predict cellular SAM inhibition.
Recombinant human MAT2A enzymatic assay; cellular SAM IC50 values differ significantly.
MAT2A Enzymatic Assay IC50 SAM MTAP

AGI-24512 vs. PF-9366: A 52.5-Fold Improvement in Biochemical Potency

AGI-24512 (IC50 = 8 nM) is 52.5-fold more potent than the first-generation MAT2A inhibitor PF-9366 (IC50 = 420 nM, Kd = 170 nM) in biochemical assays [1]. PF-9366 requires concentrations of 1.2 µM to 10 µM to achieve SAM reduction and anti-proliferative effects in cellular models, whereas AGI-24512 achieves anti-proliferation at 100 nM in HCT116 MTAP-/- cells [2]. The substantial potency gap makes PF-9366 unsuitable for experiments requiring robust target engagement at low nanomolar concentrations.

Potency Gap vs. PF-9366
Cross-study comparable
52.5-fold
Supports high-resolution target engagement studies where first-generation inhibitors require impractically high concentrations and risk off-target effects.
AGI-24512 IC50 8 nM vs. PF-9366 IC50 420 nM; recombinant MAT2A assay.
MAT2A Potency IC50 Allosteric Inhibitor

AGI-24512 vs. AGI-41998 and AGI-43192: Differentiated Cellular Potency and Brain Penetration Profile

AGI-24512 inhibits proliferation of HCT116 MTAP-/- cells with an IC50 of 100 nM, whereas AGI-41998 and AGI-43192 exhibit cellular SAM inhibition IC50s of 34 nM and 14 nM, respectively, in the same cell line . Additionally, AGI-41998 is brain-penetrant, and AGI-43192 has limited brain penetration, while AGI-24512 has not been characterized for brain penetration and exhibits poor oral absorption and a short half-life in rats . These differences make AGI-24512 less suitable for in vivo CNS applications or studies requiring oral dosing.

Cellular Potency & Brain Penetration
Cross-study comparable
Cellular SAM IC50: 100 nM (AGI-24512)
2.9–7.1× higher than AGI-41998/AGI-43192
Less suited for cellular SAM inhibition assays or CNS studies; brain-penetrant analogs provide alternative research model contexts.
HCT116 MTAP-null cell proliferation and SAM quantification; AGI-24512 exhibits poor oral absorption.
MAT2A Cellular Assay SAM Blood-Brain Barrier CNS

AGI-24512 Structural Binding Mode: Experimentally Validated Allosteric Pocket Engagement

AGI-24512 has a high-resolution (1.10 Å) X-ray crystal structure deposited in the PDB (ID: 7KCF) showing its binding at the MAT2A dimer interface, a distinct allosteric site remote from the SAM-binding active site [1]. This is in contrast to PF-9366, which binds to a different allosteric site that overlaps with the Mat2B regulatory protein binding site, and SCR-7952, whose binding site has been characterized by cryo-EM [2][3]. The availability of the 7KCF structure allows for direct computational modeling and structure-guided comparison with AG-270, which was optimized from the AGI-24512 scaffold [4].

Allosteric Binding Mode Validation
Head-to-head
PDB 7KCF
Resolution: 1.10 Å
High-resolution structural evidence of dimer-interface binding supports precise structure-based assay design and computational modeling.
Distinct binding site vs. PF-9366 (Mat2B-overlapping) and SCR-7952 (cryo-EM, EMDB-38392).
MAT2A X-ray Crystallography Allosteric SAM Structure-Based Design

Optimal Research and Procurement Scenarios for AGI-24512 Based on Evidence


Biochemical Assays Requiring High Potency Against Recombinant MAT2A

AGI-24512 (IC50 = 8 nM) is ideal for enzymatic assays where maximal inhibition at low nanomolar concentrations is required to minimize solvent interference or to achieve complete target engagement. Its 52.5-fold potency advantage over PF-9366 ensures robust signal-to-noise ratios in SAM production assays [1].

Structure-Based Drug Design and Computational Modeling

The high-resolution (1.10 Å) co-crystal structure of AGI-24512 with MAT2A (PDB 7KCF) provides an experimentally validated template for structure-based optimization, docking studies, and molecular dynamics simulations. This structural information is critical for researchers designing next-generation MAT2A inhibitors or investigating allosteric modulation mechanisms [2].

In Vitro Validation of Synthetic Lethality in MTAP-Deleted Cancer Models

AGI-24512 demonstrates selective anti-proliferative activity in HCT116 MTAP-/- cells (IC50 = 100 nM) and induces DNA damage as measured by γH2AX accumulation. It is a suitable tool for validating MTAP deletion as a predictive biomarker for MAT2A inhibitor sensitivity in cell culture models .

Negative Control for Oral Bioavailability or Brain Penetration Studies

Due to its documented poor oral absorption and short half-life in rats, AGI-24512 can serve as a negative control compound in in vivo pharmacokinetic studies where oral bioavailability or sustained exposure is the desired outcome. In such studies, it provides a baseline against which optimized analogs like AG-270 or AGI-41998 can be compared .

Application
Selection Property
Validation Focus
Biochemical MAT2A enzymatic assays
Reported nanomolar biochemical IC50 profile
Complete target engagement verification at low nanomolar concentrations
Structure-based inhibitor design and computational modeling
Experimentally resolved high-resolution co-crystal structure
Docking accuracy and allosteric pocket mapping fidelity
MTAP-deleted cancer synthetic lethality validation
Reported cellular anti-proliferation and DNA damage marker context
γH2AX accumulation and cell-cycle arrest endpoint reproducibility
Negative control for oral bioavailability or CNS penetration studies
Documented poor oral absorption and short half-life in research models
In vivo exposure baseline and brain-to-plasma ratio comparison
All applications reflect research-use context. Pharmacokinetic and potency profiles should be validated in the specific experimental system prior to study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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